1-Azaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[44]nonan-3-one is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]nonan-3-one can be synthesized through several methods. One common approach involves the reaction of nitrones with 1,1-disubstituted allenes. This metal-free synthesis method is advantageous due to its simplicity and efficiency . Another method involves intramolecular 1,3-dipolar cycloaddition reactions, which are known for their high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-Azaspiro[4.4]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.4]nonan-3-one involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Azaspiro[4.4]nonan-3-one can be compared with other spirocyclic compounds such as:
- 1-Azaspiro[4.5]decane-2,4-dione
- 1-Azaspiro[4.3]octane-2,4-dione
These compounds share similar structural features but differ in their ring sizes and functional groups, which can significantly affect their chemical properties and applications The uniqueness of 1-Azaspiro[4
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-7-5-8(9-6-7)3-1-2-4-8/h9H,1-6H2 |
InChI Key |
CJJOINNKKUGWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.